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Compound of Interest

Compound Name:
4-Bromonicotinaldehyde

hydrobromide

Cat. No.: B1441199 Get Quote

In the landscape of medicinal chemistry and drug development, the efficiency of synthesis and

the ability to rapidly generate diverse molecular scaffolds are paramount. Heterocyclic

aldehydes, particularly those bearing functional handles for cross-coupling reactions, represent

a class of building blocks that offer immense strategic value. 4-Bromonicotinaldehyde
hydrobromide emerges as a prime example of such a reagent. Its structure uniquely

combines a reactive aldehyde group with a bromo-substituted pyridine ring, providing two

orthogonal points for molecular elaboration. This guide, intended for researchers, scientists,

and drug development professionals, provides a senior application scientist's perspective on

the properties, synthesis, reactivity, and strategic application of this versatile intermediate. We

will delve into not just the "what" but the "why" of its utility, grounding our discussion in

mechanistic principles and practical laboratory considerations.

Physicochemical and Structural Characteristics
4-Bromonicotinaldehyde hydrobromide is the hydrobromide salt of 4-bromopyridine-3-

carbaldehyde. The salt form is often preferred for its improved stability and handling

characteristics compared to the free base. The protonation of the pyridine nitrogen atom

modulates the electronic properties of the ring, which can influence its reactivity.
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Property Value Source

CAS Number 1150271-34-3 [1][2][3]

Molecular Formula
C₆H₄BrNO·HBr (or

C₆H₅Br₂NO)
[1][3][4]

Molecular Weight 266.92 g/mol [1][3][4]

Purity Typically ≥97-98% [1][4]

Synonyms

4-Bromo-3-formylpyridine

hydrobromide, 4-

bromopyridine-3-carbaldehyde

hydrobromide

[4]

Related Free Base
4-Bromonicotinaldehyde (CAS:

154105-64-3)
[5]

Storage Conditions Inert atmosphere, 2-8°C [3]

Expert Insight: The choice between using the hydrobromide salt or the free base is a critical

first step in experimental design. The salt is generally more crystalline and less prone to air

oxidation. However, the presence of HBr means the reaction medium will be acidic, or a base

will be required to liberate the free pyridine. This is a crucial consideration for acid-sensitive

substrates or catalysts. For instance, in a transition metal-catalyzed cross-coupling, the choice

and stoichiometry of the base must account for the neutralization of the HBr salt in addition to

its primary role in the catalytic cycle.
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Caption: Structure and key identifiers of 4-Bromonicotinaldehyde.

Synthesis and Mechanistic Rationale
While specific preparations for 4-Bromonicotinaldehyde hydrobromide are not extensively

detailed in readily available literature, a plausible and robust synthetic route can be

extrapolated from established bromination methodologies for related heterocyclic systems. A

common strategy involves the bromination of a suitable pyridine precursor, such as 4-

acetylpyridine, followed by conversion to the desired aldehyde.

A particularly relevant method involves the use of N-Bromosuccinimide (NBS) as a brominating

agent, which is known to be effective for the bromination of activated aromatic rings and is

safer and easier to handle than elemental bromine.[6]

Proposed Synthetic Workflow:

Starting Material: 3-Formylpyridine (Nicotinaldehyde) or a protected version.

Key Transformation: Directed ortho-metalation followed by bromination, or electrophilic

bromination of a more activated precursor.

Alternative: A more direct, albeit potentially lower-yielding, approach could involve the

bromination of 4-chloronicotinaldehyde followed by a halogen exchange, or direct

bromination of nicotinaldehyde under forcing conditions.

Salt Formation: Treatment of the resulting 4-Bromonicotinaldehyde free base with a solution

of hydrogen bromide (e.g., HBr in acetic acid or an aprotic solvent system like HBr-DMPU)

would yield the target hydrobromide salt.[7]
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Caption: Orthogonal reactivity of 4-Bromonicotinaldehyde hydrobromide.

A. Aldehyde Group Transformations
The aldehyde is a versatile electrophilic handle for forming new carbon-carbon and carbon-

heteroatom bonds.

Reductive Amination: This is arguably one of the most important reactions in medicinal

chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary

amine to form an imine/iminium ion intermediate, which is then reduced in situ (e.g., with

NaBH(OAc)₃ or NaBH₃CN) to yield the corresponding amine. This is a robust and reliable

method for late-stage functionalization.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to

alkenes by reacting the aldehyde with phosphorus ylides. This is a key strategy for installing

linkers or pharmacophoric elements with specific geometries.

Oxidation: The aldehyde can be easily oxidized to the corresponding 4-bromonicotinic acid

using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This

unmasks a carboxylic acid group, another critical functional group for drug design (e.g., for

salt formation or interaction with biological targets).

B. Carbon-Bromine Bond Transformations
The C-Br bond on the pyridine ring is a prime substrate for transition metal-catalyzed cross-

coupling reactions. This allows for the construction of biaryl or aryl-heteroaryl structures, which

are prevalent motifs in approved drugs.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a

palladium catalyst and a base to form a new C-C bond. [8][9]This is a highly reliable and

functional-group-tolerant reaction, making it a workhorse in drug discovery.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes. This

introduces a rigid alkynyl linker, often used to probe the geometry of a binding pocket.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or alcohols to form

C-N or C-O bonds, respectively. This is a powerful method for directly attaching key
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hydrogen-bond donors/acceptors to the pyridine core.

Exemplary Protocol: Suzuki-Miyaura Cross-
Coupling
The following protocol provides a detailed, self-validating methodology for a typical Suzuki

coupling, illustrating the practical application of 4-Bromonicotinaldehyde hydrobromide.

Objective: To synthesize 4-(4-methoxyphenyl)nicotinaldehyde from 4-Bromonicotinaldehyde
hydrobromide and 4-methoxyphenylboronic acid.

Materials:

4-Bromonicotinaldehyde hydrobromide (1.0 eq)

4-Methoxyphenylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos.

Potassium Carbonate (K₂CO₃, 3.0 eq)

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

Catalyst Pre-formation (The "Why"): In a dry reaction vessel under an inert atmosphere

(Argon), stir the Pd(OAc)₂ and PPh₃ in a portion of the dioxane for 15 minutes. This step

allows for the in-situ formation of the active Pd(0)Lₙ catalyst, which is crucial for initiating the

catalytic cycle. Using a pre-formed Pd(0) source is an alternative.

Reagent Addition: To the reaction vessel, add the 4-Bromonicotinaldehyde hydrobromide
(1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

Expert Rationale: A slight excess of the boronic acid is used to drive the reaction to

completion. The base (K₂CO₃) is critical: it neutralizes the HBr from the starting material
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(1.0 eq) and then participates in the transmetalation step of the catalytic cycle (requiring

an additional 2.0 eq).

Solvent Addition & Degassing: Add the remaining dioxane and water. Degas the mixture

thoroughly by bubbling argon through the solution for 10-15 minutes or by using several

freeze-pump-thaw cycles.

Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the

reaction. Degassing is a non-negotiable step to ensure catalyst longevity and reaction

success.

Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the

starting material is consumed.

Work-up:

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine. The aqueous washes remove the

inorganic salts (K₂CO₃, boronic acid byproducts).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

pure 4-(4-methoxyphenyl)nicotinaldehyde.

This detailed protocol, explaining the function of each component and procedural step,

provides a trustworthy and reproducible workflow for leveraging the C-Br bond of the title

compound in a key synthetic transformation.

Conclusion
4-Bromonicotinaldehyde hydrobromide is more than just a chemical intermediate; it is a

strategic tool for accelerating drug discovery. Its bifunctional nature, coupled with the well-

established and robust chemistry of both the aldehyde and the aryl bromide, allows for the

rapid and efficient construction of complex molecular architectures. By understanding the
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causality behind its synthesis, handling, and reactivity, researchers can unlock its full potential,

designing and executing synthetic campaigns that are both innovative and efficient. Its value

lies not just in the bonds it has, but in the countless new bonds it enables chemists to create.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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